molecular formula C16H23NO2 B14586170 Propyl 1-methyl-4-phenylpiperidine-4-carboxylate CAS No. 61630-54-4

Propyl 1-methyl-4-phenylpiperidine-4-carboxylate

Cat. No.: B14586170
CAS No.: 61630-54-4
M. Wt: 261.36 g/mol
InChI Key: WLOFVKFSZZIPBL-UHFFFAOYSA-N
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Description

Propyl 1-methyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is known for its structural similarity to other piperidine derivatives, which are often used in medicinal chemistry for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves the esterification of 1-methyl-4-phenylpiperidine-4-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propyl 1-methyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 1-methyl-4-phenylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 1-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, leading to analgesic and antispasmodic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties and metabolic stability. Compared to pethidine and properidine, the propyl ester may offer different solubility and bioavailability profiles, making it a valuable compound for specific research applications .

Properties

CAS No.

61630-54-4

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

propyl 1-methyl-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C16H23NO2/c1-3-13-19-15(18)16(9-11-17(2)12-10-16)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3

InChI Key

WLOFVKFSZZIPBL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2

Origin of Product

United States

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